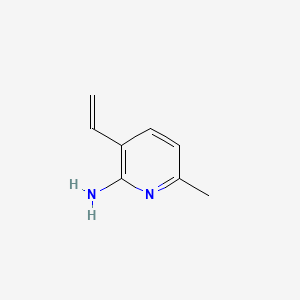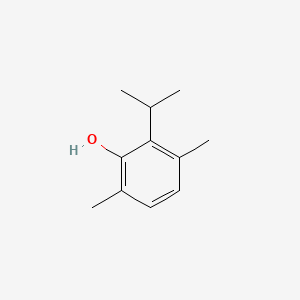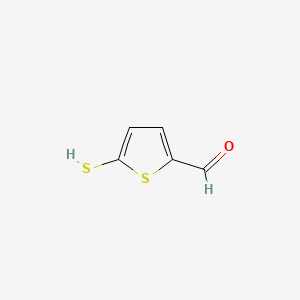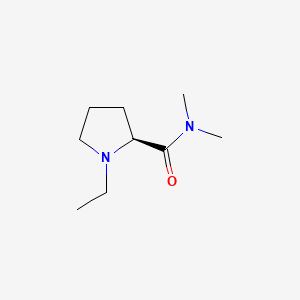![molecular formula C12H14Br2O2 B566607 Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- CAS No. 101329-30-0](/img/structure/B566607.png)
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is an organic compound with the molecular formula C19H16Br4O4. It is known for its unique structure, which includes a dibromo-substituted phenoxy group and an oxirane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- typically involves the reaction of 2,6-dibromo-4-(propan-2-yl)phenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The dibromo groups can be reduced to form the corresponding phenol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted oxirane derivatives.
科学研究应用
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studies of enzyme inhibition and protein modification. The dibromo groups also contribute to its biological activity by enhancing its binding affinity to specific molecular targets.
相似化合物的比较
Similar Compounds
2,2’-[1-Methylethylidene]bis[2,6-dibromo-4-(oxiran-2-ylmethoxy)phenyl]: Similar structure with additional oxirane rings.
2,6-Dibromo-4-(propan-2-yl)phenol: Lacks the oxirane ring but shares the dibromo-phenoxy structure.
Tetrabromobisphenol A diglycidyl ether: Contains multiple bromine atoms and oxirane rings, used in similar applications.
Uniqueness
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is unique due to its specific combination of a dibromo-phenoxy group and an oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
CAS 编号 |
101329-30-0 |
|---|---|
分子式 |
C12H14Br2O2 |
分子量 |
350.05 |
IUPAC 名称 |
2-[(2,6-dibromo-4-propan-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-7(2)8-3-10(13)12(11(14)4-8)16-6-9-5-15-9/h3-4,7,9H,5-6H2,1-2H3 |
InChI 键 |
HGBISNAFZQLYPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OCC2CO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)

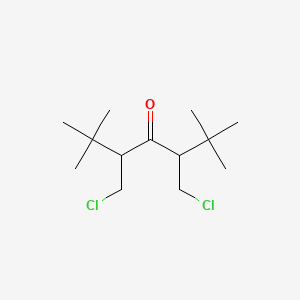
![3-[4-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B566531.png)
